molecular formula C8H5Cl3O4S B15364801 Methyl 2,5-dichloro-3-(chlorosulfonyl)benzoate

Methyl 2,5-dichloro-3-(chlorosulfonyl)benzoate

Cat. No.: B15364801
M. Wt: 303.5 g/mol
InChI Key: JLQOWNUEIITJGV-UHFFFAOYSA-N
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Description

Methyl 2,5-dichloro-3-(chlorosulfonyl)benzoate: is a chemical compound characterized by its molecular structure, which includes a benzene ring substituted with chlorine and chlorosulfonyl groups, and a methoxy group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2,5-dichlorobenzoic acid as the starting material.

  • Chlorosulfonylation: The benzoic acid undergoes chlorosulfonylation to introduce the chlorosulfonyl group at the 3-position.

  • Esterification: The resulting compound is then esterified with methanol to produce this compound.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is often produced in batches to ensure quality control and consistency.

  • Catalysts and Conditions: Specific catalysts and reaction conditions are optimized to increase yield and purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often involving strong oxidizing agents.

  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Various nucleophiles in the presence of a base.

Major Products Formed:

  • Oxidation Products: Carboxylic acids or ketones.

  • Reduction Products: Alcohols.

  • Substitution Products: Various substituted benzene derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Biology: It serves as a reagent in biochemical assays and studies involving chlorosulfonyl groups. Medicine: Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through its reactive chlorosulfonyl group, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with nucleophiles and electrophiles in organic synthesis.

Comparison with Similar Compounds

  • Methyl 2,3-dichloro-4-(chlorosulfonyl)benzoate

  • Methyl 2,4-dichloro-3-(chlorosulfonyl)benzoate

Uniqueness: Methyl 2,5-dichloro-3-(chlorosulfonyl)benzoate is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and applications.

This compound's versatility and reactivity make it a valuable tool in various scientific and industrial fields. Its unique structure and properties allow for a wide range of applications, from organic synthesis to potential pharmaceutical uses.

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Properties

Molecular Formula

C8H5Cl3O4S

Molecular Weight

303.5 g/mol

IUPAC Name

methyl 2,5-dichloro-3-chlorosulfonylbenzoate

InChI

InChI=1S/C8H5Cl3O4S/c1-15-8(12)5-2-4(9)3-6(7(5)10)16(11,13)14/h2-3H,1H3

InChI Key

JLQOWNUEIITJGV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)Cl)S(=O)(=O)Cl)Cl

Origin of Product

United States

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